N-(Bromoacetyl)glycylglycinamide
Description
N-(Bromoacetyl)glycylglycinamide is a synthetic peptide derivative featuring a bromoacetyl group (-COCH₂Br) attached to the N-terminus of the glycylglycinamide backbone. This compound is structurally characterized by its dipeptide sequence (Gly-Gly) and the reactive bromoacetyl moiety, which facilitates its use as an alkylating agent in organic synthesis and bioconjugation. The bromoacetyl group enhances electrophilicity, making it a critical intermediate in crosslinking reactions and targeted drug delivery systems .
Properties
CAS No. |
77020-19-0 |
|---|---|
Molecular Formula |
C6H10BrN3O3 |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-[[2-[(2-bromoacetyl)amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C6H10BrN3O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
InChI Key |
VMVBRWNHBFUWEU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NC(=O)CNC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromoacetyl)glycylglycinamide typically involves the reaction of bromoacetyl bromide with glycylglycinamide under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the reactants. The pH of the reaction mixture is maintained around neutral to slightly alkaline using a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Bromoacetyl)glycylglycinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols, with reactions typically carried out in organic solvents such as dichloromethane.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted glycylglycinamide derivatives.
Hydrolysis: Products include glycine and bromoacetic acid.
Scientific Research Applications
N-(Bromoacetyl)glycylglycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Bromoacetyl)glycylglycinamide involves the interaction of the bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound can inhibit enzyme activity by binding to the active site or alter protein function by modifying specific amino acid residues .
Comparison with Similar Compounds
N-Benzoylglycylglycinamide
- Structure : Replaces the bromoacetyl group with a benzoyl (-COC₆H₅) moiety.
- Properties : Lacks electrophilic reactivity due to the absence of a halogen, making it unsuitable for alkylation. Primarily used as a model compound in peptide stability studies .
- Molecular Formula: C₁₁H₁₃N₃O₃ (monoisotopic mass: 235.0957) .
N-α-Bromoacetyl Amantadine (Compound 1)
3-(Bromoacetyl)coumarin
1-(Bromoacetyl)pyrene Derivatives
- Structure : Bromoacetyl conjugated to pyrene, a polycyclic aromatic hydrocarbon.
- Properties : Used in fluorogenic sensors for anions (e.g., F⁻, CN⁻) due to pyrene’s excimer emission properties .
Reactivity Comparison
The bromoacetyl group’s reactivity is pivotal in differentiating this compound from analogs:
*Inferred from analogous bromoacetyl coupling reactions .
Bromoacetyl derivatives exhibit faster nucleophilic substitution rates compared to chloroacetyl analogs due to bromide’s superior leaving-group ability. However, bromoacetyl compounds are more prone to hydrolysis, necessitating anhydrous reaction conditions .
Bioconjugation and Drug Delivery
This compound’s alkylating capability enables site-specific protein modification. For example, it has been used to conjugate glycylglycine motifs to antibodies for targeted therapies, similar to methods described for N-α-bromoacetyl amantadine prodrugs .
Radiopharmaceuticals
Bromoacetyl-containing peptides are precursors for technetium-99m complexes in diagnostic imaging. For instance, glycylglycinamide derivatives labeled with ⁹⁹mTc are employed in Alzheimer’s disease diagnostics .
Fluorescent Probes
Pyrene- and coumarin-linked bromoacetyl derivatives (e.g., 1-(bromoacetyl)pyrene) are utilized in anion sensing and thiol detection, leveraging their fluorescent quenching properties .
Data Table: Key Parameters of Bromoacetyl-Containing Compounds
*Theoretical formula based on glycylglycinamide (C₄H₉N₃O₂) + bromoacetyl (C₂H₂BrO).
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